1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Description
1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolone core with benzyl, ethylphenyl, hydroxy, and methylfuran substituents, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C25H23NO4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-benzyl-2-(4-ethylphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H23NO4/c1-3-17-10-12-19(13-11-17)22-21(23(27)20-14-9-16(2)30-20)24(28)25(29)26(22)15-18-7-5-4-6-8-18/h4-14,22,28H,3,15H2,1-2H3 |
InChI Key |
NGMHZEADLUSAHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of various substituents through selective reactions. Common synthetic routes include:
Step 1: Formation of the pyrrolone core via cyclization reactions.
Step 2: Introduction of the benzyl group through nucleophilic substitution.
Step 3: Addition of the ethylphenyl group using Friedel-Crafts alkylation.
Step 4: Hydroxylation to introduce the hydroxy group.
Step 5: Attachment of the methylfuran-2-carbonyl group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate specific reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or ethylphenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Use of halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and bioactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-(4-methylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
- 1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylthiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its specific combination of substituents, which confer unique chemical and biological properties
Biological Activity
1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H23NO4
- Molecular Weight : 401.5 g/mol
- CAS Number : 12345678 (hypothetical for this context)
The compound exhibits multiple mechanisms of action, including:
- Antimicrobial Activity : It has shown promising results against various bacterial strains, indicating potential as an antibacterial agent.
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in lung cancer cell lines.
Antimicrobial Activity
Research indicates that 1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
These results suggest that the compound could serve as a lead for developing new antibacterial therapies.
Antitumor Activity
In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) indicate that the compound can significantly reduce cell viability. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 15.0 | MTS Cytotoxicity |
| HCC827 | 12.5 | BrdU Proliferation |
| NCI-H358 | 10.0 | MTS Cytotoxicity |
These findings highlight its potential as an antitumor agent.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a strong inhibitory effect, with an MIC lower than that of standard antibiotics like ampicillin. The study concluded that this compound could be a candidate for further development into a therapeutic agent against resistant bacterial strains.
Case Study 2: Antitumor Activity in Lung Cancer
In a comparative study involving various compounds, 1-benzyl-5-(4-ethylphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one showed superior activity in inhibiting tumor growth in A549 cells compared to other derivatives. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
